molecular formula C7H8BrClF3N3 B2459491 1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride CAS No. 2138351-97-8

1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Cat. No.: B2459491
CAS No.: 2138351-97-8
M. Wt: 306.51
InChI Key: JAIBCSJOXCXCLR-UHFFFAOYSA-N
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Description

This compound (CAS: 1152440-29-3 or 1188265-60-2, depending on isomerism ) is a halogenated and fluorinated heterocyclic derivative. Its molecular formula is C₆H₉BrClN₃ (hydrochloride salt) or C₇H₇BrF₃N₃ (free base with trifluoromethyl substitution) . The structure features a fused imidazo[1,5-a]pyrazine core with bromine at position 1, a trifluoromethyl group at position 3, and a saturated 5,6,7,8-tetrahydro backbone. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or G protein-coupled receptor (GPCR) modulators .

Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF3N3.ClH/c8-5-4-3-12-1-2-14(4)6(13-5)7(9,10)11;/h12H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIBCSJOXCXCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=C2C(F)(F)F)Br)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a trifluoromethyl group, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula : C7_7H7_7BrF3_3N3_3
  • Molar Mass : 306.51 g/mol
  • CAS Number : 1152440-29-3

Mechanisms of Biological Activity

Research indicates that 1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine exhibits significant biological activity through various mechanisms:

  • Antiproliferative Activity : Compounds in the imidazo[1,5-a]pyrazine class have shown promise as antiproliferative agents in cancer research. The trifluoromethyl group enhances lipophilicity and may improve membrane permeability, which is crucial for drug-like properties.
  • Enzyme Inhibition : Interaction studies have focused on understanding how this compound binds to enzymes or receptors relevant to disease mechanisms. For instance, it may inhibit specific kinases involved in cancer cell proliferation .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of 1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine against structurally similar compounds. The following table summarizes key features:

Compound NameStructure FeaturesNotable Properties
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineLacks trifluoromethyl groupLower lipophilicity
3-Aminoimidazo[1,2-a]pyrazineContains amino groupKnown for drug development
1-Methyl-3-trifluoromethyl-5H-imidazo[1,2-a]pyrazineMethyl substitution instead of bromineDifferent pharmacological profile
2-(Trifluoromethyl)-imidazo[1,2-a]pyridineDifferent ring structureExhibits distinct biological activities

The combination of both bromine and trifluoromethyl groups in this compound enhances its reactivity and biological activity compared to others in its class.

Anticancer Activity

A study evaluating various derivatives of imidazo[1,5-a]pyrazines found that compounds similar to 1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine demonstrated significant cytotoxic effects on cancer cell lines. For example:

  • Compound Efficacy : In vitro studies showed that related compounds exhibited IC50_{50} values ranging from 0.4 nM to 9.22 µM against different cancer cell lines. The growth inhibitory effect increased with longer incubation times .

Antimicrobial Activity

Research on related pyrazine derivatives has indicated potential antibacterial properties. Some studies reported moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance:

  • MIC Values : Certain derivatives showed minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Escherichia coli and Staphylococcus aureus .

Scientific Research Applications

The compound exhibits notable biological properties that make it suitable for various research applications:

Neuropharmacology

1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride has been studied for its effects on the central nervous system. Its mechanisms include:

  • Orexin Receptor Antagonism : The compound acts as an antagonist to orexin receptors (OX1 and OX2), which are crucial in regulating wakefulness and energy homeostasis. This action can potentially aid in treating sleep disorders such as insomnia and narcolepsy.
  • Cognitive Enhancement : Research indicates that it may improve cognitive functions in various animal models. It has shown promise in enhancing memory and alleviating symptoms associated with post-traumatic stress disorder (PTSD) through modulation of sleep patterns .

Pharmacological Studies

Pharmacological investigations highlight the compound's potential therapeutic applications:

  • Sleep Modulation : Studies suggest that it can increase the duration of both REM and NREM sleep while decreasing overall alertness. This modulation can be beneficial for developing treatments for sleep-related disorders.
  • Stress Response Modulation : The compound may influence stress-related behaviors and has potential applications in treating stress syndromes and addictions.

Kidney Protection

Research involving derivatives of the imidazo[1,2-a]pyrazine scaffold indicates that these compounds may act as transient receptor potential canonical 5 (TRPC5) inhibitors. This suggests potential protective effects against renal injuries and opens avenues for further exploration in nephrology.

Summary of Findings

Biological ActivityObservations
Sleep ModulationIncreases REM/NREM sleep; decreases alertness
Cognitive EnhancementImproves memory function in animal models
Stress ResponsePotential treatment for PTSD and stress-related disorders
Kidney ProtectionEfficacy demonstrated in renal injury models

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogenated Imidazopyrazines

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Dihydrochloride
  • Molecular Formula : C₆H₁₀BrCl₂N₃ (CAS: 2250242-00-1) .
  • Key Differences :
    • Bromine position (2 vs. 1) alters electronic properties and reactivity.
    • Lack of trifluoromethyl group reduces lipophilicity and metabolic stability.
  • Applications : Primarily used in early-stage drug discovery for SAR studies .
1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives
  • Example : Dual orexin receptor antagonists (e.g., sleep-promoting agents) .
  • Key Differences :
    • Chlorine substitution instead of bromine reduces molecular weight (Cl = 35.5 g/mol vs. Br = 80 g/mol).
    • Trifluoromethyl group absence diminishes electron-withdrawing effects, impacting receptor binding .

Trifluoromethyl-Substituted Analogues

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-7-sulfonyl Fluoride
  • Structure : Trifluoromethyl at position 2, sulfonyl fluoride at position 5.
  • Synthesis : Derived via SuFEx chemistry using AISF (Agents for Sulfur Fluoride Exchange) .
  • Applications : Click chemistry applications due to sulfonyl fluoride's reactivity .
  • Contrast : Sulfonyl fluoride introduces orthogonal reactivity compared to bromine, enabling bioconjugation.
Sitagliptin Phosphate (Triazolo[4,3-a]pyrazine Derivative)
  • Structure : Triazolo[4,3-a]pyrazine core with trifluoromethyl and fluorophenyl groups.
  • Molecular Formula : C₁₆H₁₅F₆N₅O (free base) .
  • Applications : FDA-approved DPP-4 inhibitor for type 2 diabetes .
  • Fluorophenyl side chain enhances target specificity for DPP-4 enzyme.

Non-Halogenated Derivatives

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic Acid Ethyl Ester
  • Synthesis : Prepared via oxidation, cyclization, and hydrogenation steps .
  • Applications : Intermediate for antihypertensive or antiviral agents .
  • Contrast : Lack of halogen/CF₃ reduces steric hindrance, simplifying further functionalization.

Comparative Data Table

Compound Name Molecular Formula Halogen/CF₃ Position Biological Activity/Applications Key References
1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine HCl C₆H₉BrClN₃ 1-Br, 3-CF₃ Kinase inhibitor intermediate (discontinued)
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine diHCl C₆H₁₀BrCl₂N₃ 2-Br Early-stage drug discovery
1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (dual orexin antagonist) C₆H₇ClN₄ 1-Cl Sleep promotion (IC₅₀ ~10 nM)
2-(Trifluoromethyl)-imidazo[1,2-a]pyrazine-7-sulfonyl fluoride C₇H₈F₃N₃O₂S 2-CF₃, 7-SO₂F SuFEx click chemistry
Sitagliptin phosphate C₁₆H₁₅F₆N₅O·H₃PO₄ 3-CF₃, fluorophenyl DPP-4 inhibitor (diabetes therapy)

Q & A

Q. How can I optimize the synthetic yield of 1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride?

  • Methodological Answer : Reaction conditions significantly impact yield. For imidazo[1,5-a]pyrazine derivatives, using silylformamidine as a reagent at room temperature with prolonged stirring (e.g., 20 hours) can achieve up to 90% yield, as demonstrated in analogous syntheses . Purification via recrystallization (e.g., pentane) improves purity. Monitor reaction progress with TLC or HPLC to optimize time and reagent ratios.

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H and 13^13C NMR (in DMSO or CDCl3_3) to assign proton and carbon environments, referencing chemical shifts of similar tetrahydroimidazo-pyrazine frameworks (e.g., δ 2.5–4.0 ppm for cyclic amines) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed mass error < 5 ppm) .
  • X-ray crystallography : For unambiguous structural confirmation, as applied to related brominated imidazo-pyrazine derivatives .

Q. What solvent systems are recommended for solubility and reaction design?

  • Methodological Answer : Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s heterocyclic and halogenated structure. Evidence from NMR studies shows solubility in DMSO, which is ideal for reactions requiring mild conditions . For hydrophobic interactions, dichloromethane or THF may be suitable, but compatibility with bromo/trifluoromethyl groups must be tested.

Advanced Research Questions

Q. How to resolve contradictions between X-ray crystallography and NMR data in structural analysis?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state differences. For example:
  • Compare X-ray-derived bond lengths/angles with DFT-optimized geometries to assess deviations .
  • Perform variable-temperature NMR to detect conformational flexibility in solution .
  • Use complementary techniques (IR, Raman) to cross-validate functional groups .

Q. How to ensure regioselective functionalization at position 3 of the imidazo[1,5-a]pyrazine core?

  • Methodological Answer : The bromine substituent at position 1 enhances electrophilic aromatic substitution (EAS) at position 3 due to electronic directing effects. Strategies include:
  • Protecting groups : Temporarily block competing reactive sites (e.g., NH groups) .
  • Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki reactions) for selective C–X bond formation, as seen in brominated pyrazine derivatives .

Q. How to analyze purity discrepancies between HPLC and 1^1H NMR?

  • Methodological Answer :
  • Orthogonal methods : Combine HPLC (for quantitative impurity profiling) with 1^1H NMR (for qualitative functional group analysis). For example, a compound with 61% purity by NMR-integrated signals may still show a single HPLC peak due to co-eluting impurities .
  • Spiking experiments : Add a known impurity to the sample and observe changes in chromatographic retention times or NMR shifts.

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